molecular formula C30H15Cl2N5O3 B12718664 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone CAS No. 94109-23-6

1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone

Cat. No.: B12718664
CAS No.: 94109-23-6
M. Wt: 564.4 g/mol
InChI Key: KXPOFBJZOCBLSG-UHFFFAOYSA-N
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Description

9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in the pigment and dye industry due to its stability and intense coloration .

Preparation Methods

The synthesis of 9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- involves multiple steps. The starting material, 9,10-Anthracenedione, is reacted with various reagents to introduce the diazenyl and pyrazoloquinazolinyl groups. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and pyrazoloquinazolinyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to changes in their structure and function. The pathways involved in its biological activity are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other anthracenedione derivatives such as:

What sets 9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- apart is its unique combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

94109-23-6

Molecular Formula

C30H15Cl2N5O3

Molecular Weight

564.4 g/mol

IUPAC Name

1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H

InChI Key

KXPOFBJZOCBLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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